molecular formula C12H15N3O3 B2587339 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol CAS No. 1987084-87-6

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol

Cat. No.: B2587339
CAS No.: 1987084-87-6
M. Wt: 249.27
InChI Key: LUWBKRKHMZDWNQ-UHFFFAOYSA-N
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Description

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol is a triazole-derived compound characterized by a 1,2,3-triazole core substituted with two hydroxymethyl groups at positions 4 and 3. The triazole ring is linked to a phenylethanol moiety via a methylene bridge. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for regioselective triazole formation .

Properties

IUPAC Name

2-[4,5-bis(hydroxymethyl)triazol-1-yl]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-7-10-11(8-17)15(14-13-10)6-12(18)9-4-2-1-3-5-9/h1-5,12,16-18H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWBKRKHMZDWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C(=C(N=N2)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol typically involves the formation of the triazole ring followed by the introduction of the phenylethanol group. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, known as the Huisgen cycloaddition or “click chemistry.” The hydroxymethyl groups can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazole ring and phenylethanol moiety can be reduced under specific conditions.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Overview

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol is an organic compound characterized by a triazole ring with hydroxymethyl substituents and a phenylethanol moiety. This compound has garnered attention in various scientific fields due to its diverse applications in chemistry, biology, and industry.

Chemical Synthesis and Properties

The synthesis of this compound typically involves the formation of the triazole ring through cycloaddition reactions, such as the Huisgen cycloaddition (commonly referred to as "click chemistry"). The introduction of hydroxymethyl groups can be achieved through functionalization reactions following the initial cycloaddition.

Key Properties

  • Molecular Formula: C13H17N3O4
  • Molecular Weight: 263.25 g/mol
  • CAS Number: 478064-95-8

Chemistry

In the realm of synthetic chemistry, this compound serves as a crucial building block for more complex molecular architectures. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.

Table 1: Chemical Transformations

Transformation TypeReaction ExampleProduct
OxidationHydroxymethyl to AldehydeAldehyde
ReductionHydroxymethyl to AlcoholAlcohol
CouplingTriazole with AromaticsBiaryl Compounds

Biological Applications

This compound has potential applications in medicinal chemistry. Its structure allows it to interact with biological targets such as enzymes and receptors, which can modulate their activity. The triazole ring is known for its ability to form hydrogen bonds and engage in π-π interactions, enhancing its bioactivity.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. In one study, modifications to the triazole structure resulted in enhanced activity against various bacterial strains, suggesting that this compound could be explored further for developing new antimicrobial agents.

Industrial Applications

In industrial settings, this compound can be utilized in producing polymers and coatings with tailored properties. Its chemical stability and reactivity make it suitable for creating materials with specific functionalities.

Table 2: Industrial Uses

Application AreaUse Case
Polymer ProductionAs a monomer for specialty polymers
CoatingsEnhancing adhesion and durability
Material ScienceDevelopment of composite materials

Mechanism of Action

The mechanism of action of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the phenylethanol moiety can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on substituent variations on the triazole ring and adjacent functional groups. Key examples from recent literature include:

Table 1: Structural Comparison of Triazole Derivatives
Compound Name/Identifier Substituents on Triazole Key Functional Groups Molecular Weight (g/mol) Synthesis Method
2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol (Target) 4,5-bis(hydroxymethyl) Hydroxymethyl, phenylethanol ~309.3 (calculated) CuAAC
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-[4-...]tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 16, [2]) Fluorinated alkyl chain, sugar moieties Perfluoroalkyl, acetylated sugars ~1,500+ (estimated) Multi-step CuAAC
Tetramethyl 1,1′-(2-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl]... (Compound 3, [3]) 4,5-bis(methoxycarbonyl) Methoxycarbonyl, sulfonamide ~600+ (estimated) Mitsunobu reaction
Key Observations:

Substituent Impact on Hydrophilicity :

  • The target compound ’s hydroxymethyl groups enhance water solubility compared to Compound 3 ’s hydrophobic methoxycarbonyl groups and Compound 16 ’s fluorinated chains.
  • Compound 16 ’s perfluoroalkyl chain and acetylated sugars suggest applications in lipid membrane interactions or drug delivery .

Synthetic Flexibility: The target compound and Compound 16 utilize CuAAC for triazole formation, underscoring its reliability for regioselectivity . In contrast, Compound 3 employs Mitsunobu reactions for azide functionalization, indicating versatility in triazole derivatization .

Biological Relevance: The phenylethanol group in the target compound may confer antioxidant or antimicrobial activity, akin to phenolic derivatives.

Table 2: Inferred Properties Based on Structural Analogues
Property Target Compound Compound 16 Compound 3
Solubility High (polar solvents) Low (nonpolar solvents) Moderate (organic solvents)
Thermal Stability Moderate (hydroxyl groups may degrade) High (fluorinated chains stabilize) High (ester groups resist hydrolysis)
Biological Activity Potential antimicrobial/antioxidant Antiviral (sugar-fluorine synergy) Enzyme inhibition (sulfonamide moiety)
Notes:
  • Compound 16 ’s fluorinated alkyl chain and acetylated sugars enhance metabolic stability, making it suitable for prolonged biological activity .
  • Compound 3 ’s methoxycarbonyl and sulfonamide groups are typical pharmacophores in enzyme inhibitors, suggesting applications in medicinal chemistry .

Q & A

Basic: What established synthetic methodologies are used to prepare 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol?

Methodological Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. Key steps include:

Triazole Formation : Reacting terminal alkynes with azides under Cu(I) catalysis to regioselectively form 1,4-disubstituted triazoles .

Hydroxymethyl Functionalization : Introducing hydroxymethyl groups via post-cycloaddition modifications, such as protecting group strategies (e.g., pivalate esters) followed by hydrolysis .

Phenylethanol Integration : Coupling the triazole moiety with phenylethanol derivatives using nucleophilic substitution or Mitsunobu reactions .

Example Protocol (Adapted from ):

  • CuAAC Conditions : Azide (1 eq), alkyne (1.1 eq), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), in THF/H₂O (3:1) at 60°C for 12 h.
  • Yield Optimization : Post-reaction purification via column chromatography (silica gel, EtOAc/hexane gradient).

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and hydroxymethyl substitution. Key signals include:
    • Triazole protons: δ 7.5–8.2 ppm (¹H NMR).
    • Hydroxymethyl groups: δ 3.8–4.5 ppm (¹H NMR) and δ 60–65 ppm (¹³C NMR) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures. Parameters to monitor:
    • Thermal displacement parameters to assess molecular rigidity.
    • Hydrogen bonding networks between hydroxymethyl groups and adjacent molecules .

Example Crystallographic Data ( ):

ParameterValue
Space groupP21/n
Unit cell (Å)a=14.41, b=10.94, c=16.09
β angle (°)94.235
Z4

Advanced: How can researchers address low yields in bromination steps during synthesis?

Methodological Answer:
Low yields in bromination (e.g., 45% in ) arise from competing side reactions or intermediate instability. Strategies include:

Optimized Bromination Conditions :

  • Use elemental bromine in dioxane at 60°C with slow addition to minimize decomposition .
  • Quench with NaHSO₃ to stabilize the product.

Alternative Halogenation Reagents : Test N-bromosuccinimide (NBS) under radical-initiated conditions for selectivity.

In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate.

Data from :

  • Yield Improvement : From 45% to >70% by adjusting stoichiometry (1.2 eq Br₂) and reaction time (2 h).

Advanced: How to resolve contradictions in crystallographic data refinement?

Methodological Answer:
Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from disorder or thermal motion. Solutions include:

SHELXL Features :

  • Use ISOR and DELU restraints to model anisotropic displacement .
  • Apply TWIN commands for twinned crystals.

Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .

Complementary Data : Validate with DFT-optimized geometries or solid-state NMR .

Example Workflow:

  • Refine disordered hydroxymethyl groups using PART instructions in SHELXL.
  • Compare R-factor convergence before/after applying restraints (target: ΔR < 0.02).

Advanced: How do hydroxymethyl groups on the triazole ring influence molecular interactions?

Methodological Answer:
Hydroxymethyl groups enhance solubility and intermolecular interactions:

Hydrogen Bonding : Participate in O–H···N/O bonds, stabilizing crystal packing (e.g., in ).

Biological Activity : Increase binding affinity in enzyme inhibition studies via polar interactions (compare with non-hydroxylated analogs in ) .

Thermodynamic Stability : Differential scanning calorimetry (DSC) shows higher melting points (ΔTm ~20°C) compared to methyl-substituted triazoles .

Comparative Table (Hydroxymethyl vs. Methyl Substituents):

PropertyHydroxymethyl DerivativeMethyl Derivative
Aqueous Solubility25 mg/mL5 mg/mL
Melting Point (°C)180–185160–165
Hydrogen Bond Donors20

Advanced: What strategies mitigate instability of intermediates during multi-step synthesis?

Methodological Answer:
Unstable intermediates (e.g., brominated triazoles in ) require:

Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxymethyl protection during bromination .

Low-Temperature Workup : Quench reactions at 0°C to prevent decomposition.

Rapid Purification : Employ flash chromatography with silica gel pretreated with 1% Et₃N to neutralize acidic byproducts.

Case Study ():

  • Intermediate 8a Stability : Achieved via NaHSO₃ quenching and EtOAc extraction, minimizing exposure to light and moisture.

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